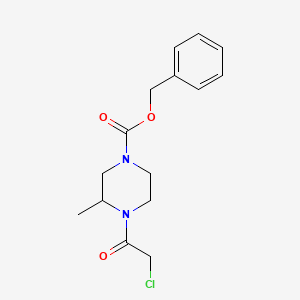

4-(2-Chloro-acetyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-12-10-17(7-8-18(12)14(19)9-16)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAKUHIECPNRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Chloro-acetyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester, with the CAS number 1353987-20-8, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The presence of the chloroacetyl group is significant as it often enhances the lipophilicity and biological activity of compounds.

Biological Activity Overview

The biological activity of 4-(2-Chloro-acetyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester can be summarized in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Anticancer Properties : Research indicates that derivatives of piperazine, including this compound, may possess anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using MTT assays on different cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly in prostate cancer cells (PC3 and DU145), suggesting its potential as an anticancer agent .

The mechanisms through which 4-(2-Chloro-acetyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by causing DNA damage and chromatin condensation .

- Inhibition of Enzymatic Activity : Some studies have suggested that piperazine derivatives can inhibit specific enzymes involved in cellular metabolism and proliferation, contributing to their anticancer effects .

Case Studies

-

Antimicrobial Efficacy :

- A study compared the antimicrobial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that 4-(2-Chloro-acetyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester had significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as a therapeutic agent .

-

Cytotoxicity Assessment :

- In a controlled experiment involving prostate cancer cell lines, treatment with varying concentrations of the compound resulted in reduced cell viability over time. The IC50 values indicated a stronger effect on PC3 cells compared to DU145 cells, highlighting its selective cytotoxicity towards certain cancer types .

Data Summary Table

Comparison with Similar Compounds

Variation in Ester Groups

a. Tert-Butyl Ester Analogs

- 4-(2-Chloro-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: Disclosed in ): Replacing the benzyl ester with a tert-butyl group increases steric hindrance and hydrophobicity. Tert-butyl esters are typically more stable under acidic conditions but require stronger deprotection methods (e.g., trifluoroacetic acid) compared to benzyl esters, which can be removed via hydrogenolysis. This impacts synthetic utility in multi-step reactions .

b. Methyl Ester Derivatives

- 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic acid methyl ester (CAS: 371971-25-4):

The methyl ester variant exhibits reduced molecular weight (371.8 g/mol) and higher polarity compared to the benzyl ester. Methyl esters are more prone to hydrolysis under basic conditions, affecting shelf stability .

Table 1: Ester Group Comparison

| Compound | Ester Group | Molecular Weight | Stability Profile |

|---|---|---|---|

| Target Compound (Benzyl ester) | Benzyl | ~350 (estimated) | Moderate; H2/Pd-labile |

| tert-Butyl ester analog | tert-Butyl | Similar | High; Acid-labile |

| Methyl ester derivative (CAS 371971-25-4) | Methyl | 371.8 | Low; Base-sensitive |

Modifications on the Piperazine Ring

a. Substituent Position and Size

- 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1354024-81-9): Replacing the chloro-acetyl group with an (S)-2-amino-3-methyl-butyryl substituent introduces chirality and hydrogen-bonding capacity. This modification enhances interactions with biological targets (e.g., enzymes) but reduces electrophilicity, altering reactivity in synthetic pathways .

b. Sulfonyl and Trifluoromethanesulfonyl Derivatives

- (S)-4-methanesulfonyl-3-methyl-piperazine-1-carboxylic acid tert-butyl ester ():

Sulfonyl groups increase electron-withdrawing effects, enhancing the ring’s rigidity and acidity of adjacent protons. This can improve binding affinity in receptor-ligand interactions but may reduce solubility in aqueous media .

Heterocyclic and Aromatic Substituents

a. Aromatic Ring Variations

- However, the absence of a reactive chloro-acetyl group limits its utility in conjugation reactions .

b. Complex Heterocycles

- The increased molecular weight (427.93 g/mol) may reduce bioavailability compared to the target compound .

Carboxamide vs. Ester Functionalization

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

Replacing the ester with a carboxamide group eliminates susceptibility to esterase-mediated hydrolysis, improving metabolic stability. The amide group also participates in hydrogen bonding, which is critical for target selectivity in drug design .

Key Research Findings and Implications

- Reactivity : The chloro-acetyl group in the target compound facilitates nucleophilic substitutions, making it a versatile intermediate for synthesizing piperazine-based libraries. In contrast, tert-butyl or methyl esters prioritize stability over reactivity .

- Biological Activity: Amino-acyl derivatives (e.g., CAS 1354024-81-9) show enhanced interactions with proteases, while sulfonyl analogs () are explored for kinase inhibition due to their electron-deficient rings .

- Structural Insights : X-ray crystallography of related compounds () confirms that piperazine rings adopt chair conformations, with substituent positioning critically affecting binding pocket compatibility .

Preparation Methods

Piperazine Functionalization

The synthesis begins with piperazine as the core scaffold. To achieve regioselective modification:

-

Benzyl ester protection : Piperazine reacts with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form piperazine-1-carboxylic acid benzyl ester .

-

Methylation at position 3 : The 3-methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. This step requires careful temperature control (0–25°C) to minimize side reactions.

Reaction Conditions :

Chloroacetylation

The free nitrogen of the 3-methylpiperazine intermediate undergoes acylation with 2-chloroacetyl chloride in DCM, catalyzed by triethylamine. Excess acylating agent ensures complete conversion.

Key Data :

-

Reaction time : 2–4 hours at 0°C, followed by stirring at room temperature.

-

Workup : The product is purified via flash chromatography (ethyl acetate/hexanes, 30–50% gradient).

One-Pot Synthesis Approaches

Direct Coupling of Pre-Substituted Intermediates

To streamline synthesis, pre-functionalized piperazines (e.g., 3-methylpiperazine-1-carboxylic acid benzyl ester ) are acylated in a single step. This method reduces purification steps and improves overall yields (75–82%).

Advantages :

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate ring closure and acylation. For example, reacting N-benzyl-3-methylpiperazine with chloroacetyl chloride at 100°C for 15 minutes achieves 88% yield.

Alternative Routes Involving Pre-Substituted Piperazines

Starting from 3-Methylpiperazine

When 3-methylpiperazine is commercially available, the synthesis simplifies to two steps:

-

Benzyl ester protection (as in Section 1.1).

-

Chloroacetylation (as in Section 1.2).

Industrial Relevance :

Reductive Amination Pathways

For laboratories without access to 3-methylpiperazine, reductive amination of 3-oxopiperazine-1-carboxylic acid benzyl ester with methylamine and sodium cyanoborohydride offers an alternative route. Subsequent acylation completes the synthesis.

Challenges :

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Waste Management

Analytical and Purification Techniques

Characterization

Q & A

Q. What are the common synthetic routes for synthesizing 4-(2-Chloro-acetyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester?

- Methodological Answer : Synthesis typically involves three key steps:

Piperazine Ring Formation : Cyclization of diamines or reductive amination of substituted amines under controlled pH and temperature (e.g., using dichloromethane or THF as solvents) .

Chloroacetyl Group Introduction : Reaction of the piperazine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to ensure efficient substitution .

Benzyl Ester Protection : Coupling with benzyl chloroformate (Cbz-Cl) in anhydrous conditions to protect the carboxylic acid group .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C3, chloroacetyl at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] ion) .

- FT-IR : Peaks at ~1740 cm (C=O ester) and ~1650 cm (amide/chloroacetyl) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., chloroacetyl chloride) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the chloroacetyl group?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the piperazine nitrogen .

- Base Choice : Triethylamine vs. DMAP (dimethylaminopyridine) for efficient deprotonation without side reactions .

- Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize hydrolysis .

- Monitoring : Use TLC (silica, ethyl acetate/hexane) to track reaction progress and identify intermediates .

Q. How to resolve chromatographic discrepancies caused by stereoisomerism?

- Methodological Answer :

- Chromatographic Tuning : Adjust mobile phase polarity (e.g., methanol:water ratios in HPLC) or column temperature to separate epimers .

- Chiral Columns : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution .

- Dynamic NMR : Analyze splitting patterns in H NMR at variable temperatures to detect slow-interconverting stereoisomers .

Q. What strategies are used to evaluate the impact of substituent variations on biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl → ethyl, benzyl → phenyl) and compare bioassay results .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) across analog libraries .

Q. How to address solubility challenges in pharmacological studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:PBS mixtures (≤1% DMSO) to enhance aqueous solubility while maintaining cell viability .

- Prodrug Design : Modify the benzyl ester to a more hydrophilic group (e.g., tert-butyl ester) for improved bioavailability .

- Micellar Encapsulation : Employ surfactants (e.g., polysorbate 80) to solubilize the compound in in vivo models .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on epimer stability in solution?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C and monitor epimer ratios via chiral HPLC .

- Kinetic Analysis : Calculate activation energy () for epimerization using Arrhenius plots from variable-temperature NMR data .

- Theoretical Validation : Compare experimental data with DFT calculations (e.g., Gaussian) to model transition states and energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.